50-Fold Reduction in Cytotoxic Potency Compared to Parent Compound (Bendamustine) in HL-60 Leukemia Cells
In vitro studies using HL-60 leukemia cells demonstrate that deschloroethyl bendamustine exhibits a significantly reduced ability to induce apoptosis. The compound shows an IC₅₀ value of 48 μM, which represents a 50-fold decrease in potency compared to the parent compound bendamustine (IC₅₀ = 0.9 μM) . This quantitative difference directly correlates with the loss of a single chlorine atom from the nitrogen mustard, which impairs its capacity to form DNA interstrand crosslinks [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | 48 μM |
| Comparator Or Baseline | Bendamustine: 0.9 μM |
| Quantified Difference | 50-fold reduction in potency |
| Conditions | HL-60 human leukemia cell line |
Why This Matters
For procurement decisions, this data confirms that deschloroethyl bendamustine is not a therapeutically equivalent substitute for bendamustine and is specifically sourced for use as an analytical reference standard or to study drug resistance mechanisms.
- [1] US FDA. Label for BENDEKA (bendamustine hydrochloride injection). Reference ID: 4583595. Section 12.3 Pharmacokinetics. View Source
